Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-
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Overview
Description
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- is an organic compound with a complex structure that includes a methoxyphenyl group and a methylamino group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- typically involves the reaction of 2-methoxybenzyl chloride with methylamine, followed by the introduction of the acetonitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)acetonitrile: A related compound with a similar structure but lacking the methylamino group.
(2-Methoxyphenyl)(phenyl)acetonitrile: Another similar compound with a phenyl group instead of a methylamino group.
Uniqueness
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- is unique due to the presence of both the methoxyphenyl and methylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
158663-50-4 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile |
InChI |
InChI=1S/C11H14N2O/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2/h3-6H,8-9H2,1-2H3 |
InChI Key |
YNSVUGQWLXEMPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)CC1=CC=CC=C1OC |
Origin of Product |
United States |
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